molecular formula C13H18N2O3 B3147512 Tert-butyl 3-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 625098-86-4

Tert-butyl 3-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No. B3147512
M. Wt: 250.29 g/mol
InChI Key: KGHGKHAUTOHDTA-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, also known as TBN, is a chemical compound that has been widely studied for its potential applications in scientific research. TBN is a synthetic compound that belongs to the class of naphthyridine carboxylates, which are known for their diverse biological activities.

Scientific Research Applications

Antibacterial Agents Development

Research has explored the synthesis and structure-activity relationships of fluoronaphthyridines and quinolones, including derivatives substituted with tert-butyl, for their antibacterial activities. These studies aimed to identify compounds with potent in vitro and in vivo antibacterial properties. For example, compounds like BMY 43748 and BMY 40062 exhibited promising antibacterial activities, highlighting their potential as therapeutic agents against bacterial infections (Bouzard et al., 1992); (Bouzard et al., 1989).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of related compounds have been detailed, contributing to the understanding of their structural and molecular properties. For instance, studies on the synthesis, characterization, thermal, X-ray, and DFT analyses of tert-butyl substituted dihydrothieno[2,3-c]pyridine derivatives provide insights into their molecular structure and stability, which are crucial for their potential applications in various fields (Çolak et al., 2021).

Combinatorial Chemistry Applications

The use of tert-butyl 2,4-dioxopiperidine-1-carboxylate in combinatorial synthesis to create fused tetracyclic heterocycles under catalyst-free conditions demonstrates the compound's role in facilitating efficient chemical synthesis. Such methods enable the generation of diverse heterocyclic compounds, which could have various applications in drug development and other areas of chemical research (Li et al., 2013).

Spectroscopic and Theoretical Studies

Investigations into the spectroscopic properties and theoretical analyses of derivatives of naphthyridines, including their solvatochromism and intramolecular interactions, contribute to a deeper understanding of their chemical behavior and potential for application in sensing, imaging, or as molecular probes (Santo et al., 2003).

Enantioselective Fluorescence Sensing

Research on the enantioselective fluorescence sensing of chiral alpha-amino alcohols using bis(acridyl)naphthalene derivatives illustrates the potential of tert-butyl substituted compounds in the development of fluorescent sensors. These sensors can accurately measure the enantiomeric excess of amino alcohols, showcasing the application of these compounds in analytical chemistry (Liu et al., 2008).

properties

IUPAC Name

tert-butyl 3-hydroxy-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-5-4-11-9(8-15)6-10(16)7-14-11/h6-7,16H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHGKHAUTOHDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Reactant of Route 6
Tert-butyl 3-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

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